3-[(Ethylsulfanyl)methyl]-6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
{3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl 4-methylphenyl ether is a heterocyclic compound that combines the structural features of triazole and thiadiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl 4-methylphenyl ether typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the formation of the triazole ring on the thiadiazole scaffold .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The process might include steps such as purification through recrystallization and the use of advanced techniques like chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
{3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl 4-methylphenyl ether can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or sulfides.
Scientific Research Applications
Chemistry
In chemistry, {3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl 4-methylphenyl ether is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting enzymes such as carbonic anhydrase and cholinesterase, which are targets for various therapeutic applications .
Medicine
In medicinal chemistry, {3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl 4-methylphenyl ether is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent. Its ability to interact with specific biological targets makes it a candidate for drug development .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of {3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl 4-methylphenyl ether involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing its normal function. This can lead to the inhibition of enzyme activity and subsequent biological effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Similar in structure but lacks the ethylsulfanyl and methylphenyl ether groups.
1,2,4-Triazolo[1,5-a]pyrimidine: Another heterocyclic compound with a different ring fusion pattern.
1,3,4-Thiadiazole: A simpler structure that forms the basis for more complex derivatives.
Uniqueness
The uniqueness of {3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl 4-methylphenyl ether lies in its specific combination of functional groups and ring structures. This unique arrangement allows for distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C14H16N4OS2 |
---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
3-(ethylsulfanylmethyl)-6-[(4-methylphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C14H16N4OS2/c1-3-20-9-12-15-16-14-18(12)17-13(21-14)8-19-11-6-4-10(2)5-7-11/h4-7H,3,8-9H2,1-2H3 |
InChI Key |
JPDBHESGIYFZSW-UHFFFAOYSA-N |
Canonical SMILES |
CCSCC1=NN=C2N1N=C(S2)COC3=CC=C(C=C3)C |
Origin of Product |
United States |
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